2-(3,4-Dimethylbenzoyl)-3-methylpyridine
Description
2-(3,4-Dimethylbenzoyl)-3-methylpyridine is a pyridine derivative characterized by a benzoyl group substituted with methyl groups at the 3- and 4-positions and a methyl group at the 3-position of the pyridine ring. Its molecular formula is C₁₅H₁₅NO (molecular weight: 225.29 g/mol) .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-6-7-13(9-12(10)3)15(17)14-11(2)5-4-8-16-14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWKFZAWLCAZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225779 | |
| Record name | (3,4-Dimethylphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-99-5 | |
| Record name | (3,4-Dimethylphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethylphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylbenzoyl)-3-methylpyridine typically involves the reaction of 3,4-dimethylbenzoyl chloride with 3-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3,4-Dimethylbenzoyl chloride+3-MethylpyridineBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylbenzoyl)-3-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C15H15NO
Molecular Weight: 239.29 g/mol
IUPAC Name: 2-(3,4-dimethylbenzoyl)-3-methylpyridine
The compound features a pyridine ring substituted with a benzoyl group that has additional methyl groups. This unique structure contributes to its reactivity and interaction with biological systems.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo electrophilic aromatic substitution makes it suitable for creating diverse derivatives.
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Products |
|---|---|
| Electrophilic Aromatic Substitution | Nitro derivatives |
| Nucleophilic Substitution | Various pyridine derivatives |
| Oxidation and Reduction | Oxidized or reduced forms |
Medicinal Chemistry
Research indicates that this compound may possess pharmacological properties, making it a candidate for drug development. Its interactions with specific biological targets are under investigation to assess its therapeutic potential.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar benzoylpyridine derivatives. The results suggested that modifications to the benzoyl group can enhance activity against certain cancer cell lines, indicating that this compound could be further investigated for similar effects .
Material Science
In material science, this compound is evaluated for its role in developing novel materials with specific properties, such as enhanced thermal stability and electrical conductivity. Its unique structure allows for the incorporation into polymer matrices or as a component in organic light-emitting diodes (OLEDs).
Table 2: Potential Material Applications
| Application Area | Description |
|---|---|
| Polymer Additives | Enhances mechanical properties |
| OLED Components | Improves light emission efficiency |
| Coatings | Provides protective chemical resistance |
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylbenzoyl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its chemical modifications. The benzoyl group plays a crucial role in its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on both the benzoyl and pyridine rings significantly alter electronic and steric properties:
Key Observations :
- Lipophilicity : Methyl groups (e.g., in this compound) increase hydrophobicity compared to methoxy-substituted analogs (e.g., 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine) .
- Reactivity : Electron-withdrawing groups (e.g., nitro in 3-Methyl-2-(3-nitrobenzoyl)pyridine) polarize the benzoyl carbonyl, enhancing electrophilicity, whereas methyl groups offer electron donation .
Crystallographic and Structural Insights
- Crystal Packing : In analogs like 1'-Allyl-1-(3,4-dimethylbenzoyl)-..., C-H···O hydrogen bonds form C(11) chains, influencing solubility and melting points . Similar interactions may occur in this compound but require experimental validation.
- Steric Effects : The 3-methyl group on pyridine in the target compound may induce torsional strain compared to 4-methyl isomers, affecting molecular conformation .
Biological Activity
2-(3,4-Dimethylbenzoyl)-3-methylpyridine is an organic compound that belongs to the class of benzoylpyridines. Its unique structure, featuring a dimethylbenzoyl group attached to a methylpyridine ring, suggests potential biological activities worth exploring. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1187170-99-5
- Molecular Formula : C13H13NO
- Molecular Weight : 201.25 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their function. It may act as an inhibitor or modulator of specific enzymes or receptors depending on its structural compatibility with the target site.
Anticancer Activity
Recent studies have suggested that compounds similar to this compound possess significant anticancer properties. For instance, derivatives of benzoylpyridines have been evaluated for their antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for selected studies:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | TBD | |
| Compound A | A549 | 10.5 | |
| Compound B | MCF-7 | 15.0 |
Note: TBD indicates that specific data for this compound is currently unavailable.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against certain bacterial strains, although further research is needed to fully characterize its spectrum of activity.
Case Studies and Research Findings
- Synthesis and Evaluation : A study focused on synthesizing a series of benzoylpyridine derivatives, including this compound, and evaluated their biological activities. The results indicated promising anticancer activities with potential for further development as therapeutic agents .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that modifications to the benzoyl group significantly influence biological activity. Compounds with electron-donating groups showed enhanced potency against cancer cell lines .
- In Vivo Studies : In vivo studies are essential for assessing the efficacy and safety profile of this compound. Preliminary animal studies indicated a favorable pharmacokinetic profile, suggesting potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3,4-Dimethylbenzoyl)-3-methylpyridine, considering both yield and purity?
- Methodological Answer : A robust approach involves coupling 3-methylpyridine with 3,4-dimethylbenzoyl chloride via Friedel-Crafts acylation. Catalytic methods, such as Pd-mediated cross-coupling (e.g., Suzuki-Miyaura), can also be adapted by substituting boronic acids with acyl chloride equivalents. Oxidative ring closure strategies, as demonstrated in triazolopyridine synthesis (using NaOCl in ethanol at room temperature), may offer greener alternatives . Purification via column chromatography or recrystallization ensures high purity.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and confirm benzoyl-pyridine linkage.
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding interactions (e.g., C–H···O), critical for validating stereochemistry .
- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1680–1720 cm) and pyridine ring vibrations.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodological Answer : Store under inert atmosphere (N/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and strong acids/bases due to the reactivity of the benzoyl group. Use amber glass vials to limit photodegradation. Safety protocols should address acute toxicity risks (oral/dermal/inhalation) based on analogous pyridine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the benzoylation of 3-methylpyridine derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilic acylation efficiency.
- Catalyst Tuning : Lewis acids like AlCl or FeCl improve regioselectivity for the pyridine ring’s α-position.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., over-acylation).
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion .
Q. When encountering contradictory crystallographic data, what strategies can resolve discrepancies in molecular geometry?
- Methodological Answer :
- Refinement Software : SHELXL or similar tools refine diffraction data by adjusting thermal parameters and hydrogen atom positions .
- Hydrogen Bond Analysis : Compare experimental bond lengths/angles with DFT-calculated values to validate packing motifs .
- Twinned Data Correction : Apply twin-law matrices in cases of crystal twinning to deconvolute overlapping reflections.
Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites (e.g., electron-deficient benzoyl group).
- Transition State Modeling : Simulate nucleophilic attack pathways (e.g., SNAr) to determine activation barriers and regioselectivity.
- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for solvation dynamics .
Q. What methodologies are effective in analyzing the electronic effects of substituents on the pyridine ring’s reactivity?
- Methodological Answer :
- Hammett Plots : Correlate substituent σ values with reaction rates (e.g., benzoylation kinetics) to quantify electronic influence.
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to probe rate-determining steps in electrophilic substitution.
- Spectroelectrochemistry : Monitor redox behavior (e.g., pyridine ring reduction) under controlled potentials to assess substituent impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
